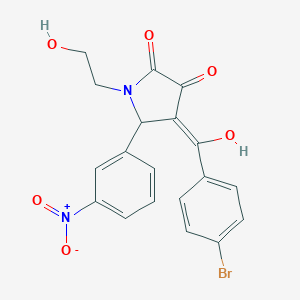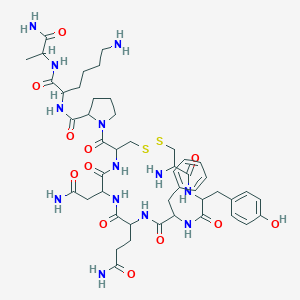![molecular formula C19H17N3O3 B228667 2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide](/img/structure/B228667.png)
2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide exhibits significant anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been shown to modulate various signaling pathways in the body, including the NF-κB and MAPK pathways. Additionally, this compound has been found to exhibit potent antioxidant activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide in lab experiments is its potent pharmacological activity. However, one of the major limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide. One potential direction is to further investigate its anti-inflammatory, anti-tumor, and anti-diabetic properties in vivo. Additionally, this compound could be further studied for its potential use as a fluorescent probe for the detection of metal ions. Finally, the synthesis of analogs of this compound could be explored to improve its solubility and pharmacological activity.
Synthesis Methods
The synthesis of 2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide involves the reaction of 2-ethylquinoline-4-carboxylic acid hydrazide with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde in the presence of a suitable solvent and catalyst. The reaction proceeds via a condensation reaction to form the final product.
Scientific Research Applications
2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, this compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-ethyl-N//'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide |
InChI |
InChI=1S/C19H17N3O3/c1-2-13-9-16(15-5-3-4-6-17(15)21-13)19(25)22-20-11-12-7-8-14(23)10-18(12)24/h3-11,20,24H,2H2,1H3,(H,22,25)/b12-11- |
InChI Key |
CUYSUGXWRPEEJT-QXMHVHEDSA-N |
Isomeric SMILES |
CCC1=NC2=CC=CC=C2C(=C1)C(=O)NN/C=C\3/C=CC(=O)C=C3O |
SMILES |
CCC1=NC2=CC=CC=C2C(=C1)C(=O)NNC=C3C=CC(=O)C=C3O |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1)C(=O)NNC=C3C=CC(=O)C=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228594.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-{4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]phenyl}urea](/img/structure/B228599.png)


![N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)
![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)

![2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228622.png)



